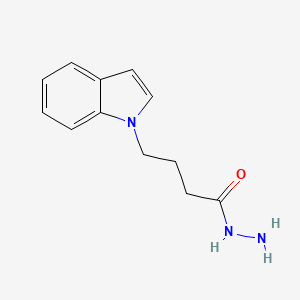

1H-Indole-1-butanoic acid, hydrazide

Beschreibung

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. researchgate.netnih.gov This scaffold is not only prevalent in a vast array of natural products but also serves as a fundamental building block in the synthesis of numerous medicinally important compounds. openmedicinalchemistryjournal.comresearchgate.net Its structural presence is essential to the biological activity of vital biomolecules like the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govmdpi.com

Indole derivatives are recognized for their extensive range of pharmacological activities, making them a primary focus in drug discovery. researchgate.netmdpi.com The versatility of the indole ring allows for substitutions at various positions, leading to a diverse library of compounds with multifaceted therapeutic applications. researchgate.net Researchers have successfully developed indole-based agents with anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. researchgate.netopenmedicinalchemistryjournal.com For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are potent anticancer drugs that feature an indole moiety and function by inhibiting tubulin polymerization. mdpi.com The continued exploration of indole derivatives promises to address significant healthcare challenges by providing novel therapeutic agents. mdpi.com

The Role of Hydrazide Functionalities in Chemical and Biological Systems

The hydrazide functional group (-CONHNH₂) is an important reactive moiety in organic and medicinal chemistry. mdpi.commdpi.com Hydrazides are derivatives of carboxylic acids and are considered valuable synthons, or building blocks, for constructing more complex molecules, particularly various five- and six-membered heterocyclic rings. mdpi.comresearchgate.net

A key feature of hydrazides is their ability to readily condense with aldehydes and ketones to form hydrazones (-CONH-N=CH-). mdpi.comnih.gov This hydrazone linkage is present in several pharmacologically active compounds and is noted for its coordinative capacity with metal ions, which can enhance biological potency. frontiersin.org The hydrazide-hydrazone scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. mdpi.comnih.gov The versatility and favorable biological profile of the hydrazide functionality make it a powerful tool in the design and synthesis of new therapeutic candidates. mdpi.com

Rationale for Investigating 1H-Indole-1-butanoic acid, hydrazide and its Derivatives

The investigation into this compound is predicated on the strategic combination of the indole nucleus and the hydrazide functional group. This molecular hybridization aims to create a novel scaffold that may exhibit unique and enhanced biological properties. The indole-butyric acid (IBA) structure itself is significant; for example, indole-3-butyric acid is a well-known plant hormone, and its derivatives have been explored as potential anticancer agents, such as histone deacetylase (HDAC) inhibitors. nih.gov

Research has shown that modifying the carboxylic acid part of IBA derivatives, for instance, by replacing it with a hydrazide group, is a viable strategy to explore new zinc-binding groups and potentially improve bioactivity. nih.gov The butanoic acid linker provides flexibility and appropriate spacing between the indole core and the terminal functional group, which can be crucial for interaction with biological targets. Attaching this chain at the N-1 position of the indole ring, as opposed to the more common C-3 position, creates a distinct structural isomer, opening avenues to explore novel structure-activity relationships. The hydrazide terminus serves as both a potential pharmacophore and a synthetic handle for creating a library of derivatives, such as hydrazones, for broad biological screening. researchgate.net

Scope and Objectives of Academic Research on this compound

Academic research on a novel compound like this compound typically follows a structured path of inquiry. The primary objectives of such research would include:

Synthesis and Characterization: The initial goal is to develop an efficient synthetic pathway to produce the target compound, likely involving the reaction of an appropriate indole-1-butanoic acid ester with hydrazine (B178648) hydrate. mdpi.comprepchem.com Following synthesis, the compound's structure and purity would be rigorously confirmed using modern analytical techniques.

Physicochemical Profiling: Determining the compound's physical and chemical properties is essential for any future application. This includes measuring solubility, stability, and other relevant parameters.

Derivative Synthesis: Leveraging the reactive hydrazide group, a key objective is to synthesize a library of derivatives, most commonly by reacting the parent hydrazide with a variety of substituted aldehydes or ketones to form a series of hydrazones. researchgate.net This allows for a systematic exploration of how different substituents affect biological activity.

Biological Evaluation: A central aim is the comprehensive screening of the parent compound and its derivatives for a range of biological activities. Drawing from the known properties of indole and hydrazide compounds, this screening would likely focus on areas such as anticancer, antimicrobial, and anti-inflammatory potential. nih.govresearchgate.net For example, studies on other indole hydrazide derivatives have demonstrated their ability to induce apoptosis and DNA damage in cancer cell lines, providing a precedent for such investigations. nih.govresearchgate.net

Compound Data

Below are tables detailing the properties of the title compound and a list of all chemical compounds mentioned in this article.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 1-(4-hydrazinyl-4-oxobutyl)-1H-indole |

| Structure | Indole ring with a butanoyl hydrazide substituent at the N-1 position |

| Note: Physicochemical properties are predicted or based on structurally similar compounds due to limited specific experimental data for this exact molecule. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

143217-48-5 |

|---|---|

Molekularformel |

C12H15N3O |

Molekulargewicht |

217.27 g/mol |

IUPAC-Name |

4-indol-1-ylbutanehydrazide |

InChI |

InChI=1S/C12H15N3O/c13-14-12(16)6-3-8-15-9-7-10-4-1-2-5-11(10)15/h1-2,4-5,7,9H,3,6,8,13H2,(H,14,16) |

InChI-Schlüssel |

JWHNFIOVTNSYRK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CN2CCCC(=O)NN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1h Indole 1 Butanoic Acid, Hydrazide and Its Analogues

Retrosynthetic Analysis of 1H-Indole-1-butanoic acid, hydrazide

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most logical disconnection is at the amide bond of the hydrazide moiety (C-N bond), which simplifies the target molecule to a 1H-indole-1-butanoic acid derivative (such as an ester or acyl chloride) and hydrazine (B178648). A second disconnection at the indole (B1671886) nitrogen and the butanoic acid chain (N-C bond) further breaks down the precursor into indole and a four-carbon electrophile, such as ethyl 4-bromobutanoate or γ-butyrolactone. This two-step disconnection strategy forms the basis for the most common synthetic routes, focusing first on establishing the N1-substituted indole core and then on forming the hydrazide.

Figure 1: Retrosynthetic Analysis

Optimized Reaction Conditions and Green Chemistry Considerations in Synthesis

The synthesis of this compound typically proceeds through a two-step sequence: the formation of an ester intermediate, 1H-Indole-1-butanoic acid, ethyl ester, followed by its conversion to the desired hydrazide.

A plausible synthetic route commences with the N-alkylation of indole with a suitable 4-halobutanoate ester, such as ethyl 4-bromobutanoate. This reaction is often carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the alkyl halide. Traditional methods may employ strong bases like sodium hydride in an aprotic solvent such as dimethylformamide (DMF). However, for improved safety and greener profiles, alternative bases and solvent systems are being explored. For instance, the use of milder bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl carbonate (DMC) has been reported for the N-alkylation of indole derivatives, offering high yields under relatively mild conditions. google.com

The subsequent and final step is the hydrazinolysis of the resulting ester. This is commonly achieved by reacting the ester with hydrazine hydrate. Conventional methods often involve refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol for several hours. researchgate.net

Optimized Reaction Conditions:

To enhance efficiency and yield, various parameters in these synthetic steps can be optimized. For the N-alkylation step, optimization may involve screening different base-solvent combinations and reaction temperatures. The choice of base is crucial; while strong bases ensure complete deprotonation, they can also lead to side reactions. Milder, non-hygroscopic bases may offer better control and easier handling.

For the hydrazinolysis step, reaction time and temperature are key variables. While prolonged reflux ensures complete conversion, it can also lead to the formation of impurities. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Green Chemistry Considerations:

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts. nih.govtandfonline.com

For the synthesis of hydrazides, microwave-assisted methods have been successfully employed, sometimes even in solvent-free conditions. tandfonline.com This approach not only reduces the consumption of volatile organic solvents but also minimizes energy usage. The direct conversion of carboxylic acids to hydrazides using microwave irradiation in the presence of hydrazine hydrate has been reported, potentially bypassing the need for esterification.

Another green approach involves the use of ionic liquids as reaction media. Ionic liquids are non-volatile and can often be recycled, making them an attractive alternative to conventional organic solvents. One-pot syntheses in ionic liquids have been developed for related indole derivatives, significantly simplifying the experimental procedure and reducing waste. nih.gov

The following interactive data table summarizes a comparison of conventional and optimized/green synthetic approaches for the key reaction steps.

| Step | Method | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Green Aspects |

| N-Alkylation of Indole | Conventional | NaH | DMF | Room Temp | 12 h | ~85 | Use of hazardous reagent (NaH) and high-boiling solvent. |

| N-Alkylation of Indole | Optimized | DABCO | DMC | 90-95 | 21 h | ~90 | Milder base, less hazardous solvent. google.com |

| Hydrazinolysis of Ester | Conventional | - | Ethanol | Reflux (78) | 3-5 h | ~80-90 | Use of flammable solvent, prolonged heating. researchgate.net |

| Hydrazinolysis of Ester | Microwave-assisted | - | None | 120 | 5-15 min | >90 | Solvent-free, rapid heating, energy efficient. tandfonline.com |

Scale-Up Considerations for Laboratory to Research Batch Production

Transitioning the synthesis of this compound from a laboratory scale to a larger research batch or pilot plant scale introduces a new set of challenges and considerations. A robust and scalable process is crucial for producing larger quantities of the compound for further research and development.

Key factors to consider during scale-up include:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in a small flask may behave differently in a larger reactor. Heat transfer becomes a critical issue, as exothermic reactions can lead to thermal runaways if not managed properly. A thorough understanding of the reaction kinetics and thermodynamics is essential for safe and efficient scale-up.

Mass Transfer: In heterogeneous reactions, such as those involving a solid base, efficient mixing is crucial to ensure adequate mass transfer between phases. The type of stirrer, stirring speed, and reactor geometry all play a significant role in achieving consistent results on a larger scale.

Solvent and Reagent Selection: Solvents and reagents that are suitable for laboratory use may not be practical or economical for larger-scale production. Factors such as cost, toxicity, flammability, and ease of removal and recovery become more important. For instance, while DMF is a common laboratory solvent, its high boiling point and toxicity can make it challenging to handle on a larger scale.

Work-up and Purification: The methods used for product isolation and purification in the lab, such as column chromatography, may not be feasible for large quantities. Alternative methods like crystallization, distillation, or extraction need to be developed and optimized for the desired scale.

Process Safety: A comprehensive safety assessment is paramount before scaling up any chemical process. This includes identifying potential hazards, such as the use of flammable solvents or exothermic reactions, and implementing appropriate control measures.

Continuous Flow Chemistry: A modern approach to scale-up is the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput and automation. The synthesis of indole derivatives and acid hydrazides has been successfully demonstrated in continuous flow systems, showcasing the potential for efficient and scalable production. beilstein-journals.orgosti.gov

The following table outlines some of the key challenges and potential solutions when scaling up the synthesis of this compound.

| Challenge | Laboratory Scale Solution | Pilot Scale Consideration | Potential Pilot Scale Solution |

| Heat Management (Exothermic N-alkylation) | Ice bath | Larger surface area to volume ratio, potential for localized heating. | Jacketed reactor with controlled heating/cooling, careful addition of reagents. |

| Mixing (Heterogeneous base) | Magnetic stirrer | Inefficient mixing leading to inconsistent reaction. | Mechanical overhead stirrer with appropriate impeller design. |

| Purification | Silica gel chromatography | Impractical and costly for large quantities. | Recrystallization from an optimized solvent system. |

| Solvent Handling | Small volumes in a fume hood | Larger volumes pose increased fire and health risks. | Closed-system transfers, use of less volatile and toxic solvents. |

| Process Control | Manual control | Difficult to maintain consistent conditions. | Automated process control for temperature, addition rates, and pH. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Elucidating Complex Structures and Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1H-Indole-1-butanoic acid, hydrazide, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of an indole (B1671886) derivative typically displays characteristic signals for the aromatic protons of the indole ring system, generally observed in the range of δ 6.9-7.6 ppm mdpi.com. The proton on the indole nitrogen (N-H) usually appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, such as around 11 ppm mdpi.com. For the butanoic acid hydrazide side chain, the methylene protons (CH₂) would exhibit distinct signals in the aliphatic region of the spectrum. The protons of the methylene group adjacent to the indole nitrogen would be expected to resonate at a different chemical shift compared to the other methylene groups in the chain due to the influence of the aromatic ring. The terminal NH and NH₂ protons of the hydrazide group would appear as exchangeable signals. In related indole carbohydrazide structures, the NH₂ protons present as a singlet at approximately δ 4.8-5.0 ppm mdpi.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the indole ring typically resonate in the aromatic region of the spectrum, generally between δ 109-138 ppm mdpi.com. The carbonyl carbon (C=O) of the hydrazide group is characteristically found further downfield, often above δ 160 ppm mdpi.com. The aliphatic carbons of the butanoic acid chain would appear in the upfield region of the spectrum. For instance, in a similar compound, 4-(1H-indol-3-yl) butane hydrazide, the signals for the carbon atoms of the indole ring and the side chain have been explicitly assigned researchgate.net.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to map out the spin systems within the butanoic acid chain and the indole ring. HMQC and HMBC experiments correlate the proton signals with their directly attached carbons and more distant carbons (two or three bonds away), respectively. These correlations are vital for unambiguously assigning all proton and carbon signals and confirming the connectivity between the indole nucleus and the butanoic acid hydrazide side chain.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from structurally similar indole derivatives.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole N-H | > 10.0 (broad singlet) | - |

| Indole Aromatic C-H | 6.9 - 7.6 (multiplets) | 109 - 128 |

| Indole Quaternary C | - | 128 - 138 |

| N-CH₂ (chain) | ~4.2 (triplet) | ~45-55 |

| CH₂ (chain) | ~2.0-2.2 (multiplet) | ~20-30 |

| CH₂-C=O (chain) | ~2.3 (triplet) | ~30-40 |

| C=O | - | > 160 |

| NH-NH₂ | Variable (exchangeable) | - |

Infrared Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretching: The N-H stretching vibration of the indole ring is typically observed as a sharp band around 3400 cm⁻¹ mdpi.com. The hydrazide group will show N-H stretching vibrations for the NH and NH₂ groups, often appearing in the 3200-3350 cm⁻¹ region. In related indole carbohydrazides, asymmetric and symmetric NH₂ stretches are seen around 3315 cm⁻¹ and 3250 cm⁻¹, respectively mdpi.com.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are expected just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) mdpi.com. Aliphatic C-H stretching from the butanoic acid chain will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) mdpi.commdpi.com.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the hydrazide group is a key diagnostic peak, typically appearing in the region of 1630-1690 cm⁻¹ mdpi.com.

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring will be present in the 1500-1600 cm⁻¹ region mdpi.com.

IR spectroscopy is also valuable for monitoring the synthesis of the target compound, for example, by tracking the disappearance of the carboxylic acid O-H band and the appearance of the characteristic hydrazide N-H and C=O bands.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Indole N-H | Stretching | ~3400 | Medium, Sharp |

| Hydrazide N-H, NH₂ | Stretching | 3200 - 3350 | Medium, Broad |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| Carbonyl C=O | Stretching | 1630 - 1690 | Strong |

| Aromatic C=C | Stretching | 1500 - 1600 | Medium-Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis of Novel Compounds

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₂H₁₅N₃O), the expected molecular weight is approximately 217.27 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent pseudomolecular ion peak at m/z 218.13 [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron impact (EI) mass spectrometry would induce fragmentation, providing valuable structural clues. The fragmentation of indole derivatives is well-studied. A characteristic fragmentation pathway involves the formation of an indole ion at m/z 130 or 129 mdpi.com. The side chain would also undergo characteristic cleavages. The loss of the hydrazide group (•NHNH₂) or parts of the butanoic chain would lead to other significant fragment ions. The analysis of these fragmentation patterns helps to confirm the structure of the butanoic acid hydrazide side chain and its attachment to the indole nitrogen. For example, studies on other indole derivatives show characteristic losses of side-chain components, ultimately leading to stable indole-containing cations scirp.orgnih.gov.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value (m/z) |

| ESI-MS (Positive) | Pseudomolecular Ion [M+H]⁺ | 218.13 |

| HRMS (ESI) | Exact Mass of [M+H]⁺ | 218.1293 |

| EI-MS | Molecular Ion [M]⁺• | 217 |

| EI-MS | Key Fragment | 130 (Indole-CH₂⁺) |

Elemental Analysis for Stoichiometric Confirmation of Synthesized Entities

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a purified sample. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound, with the molecular formula C₁₂H₁₅N₃O, the theoretical elemental composition can be calculated.

Carbon (C): 66.34%

Hydrogen (H): 6.96%

Nitrogen (N): 19.34%

Experimental values obtained from a combustion analysis of a pure sample should agree with these theoretical percentages, typically within a ±0.4% margin, thereby confirming the stoichiometry of the compound mdpi.com.

Table 4: Elemental Analysis Data for C₁₂H₁₅N₃O

| Element | Theoretical % | Found % (Example) |

| Carbon | 66.34 | 66.xx |

| Hydrogen | 6.96 | 6.xx |

| Nitrogen | 19.34 | 19.xx |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if applicable for derivatives)

While the aforementioned spectroscopic techniques can provide a comprehensive picture of the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional arrangement of atoms in the solid state. This technique is particularly powerful for confirming stereochemistry and analyzing intermolecular interactions like hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound or one of its derivatives must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms can be determined.

Derivatization Chemistry and Analog Design

Formation of Hydrazone Derivatives from 1H-Indole-1-butanoic acid, hydrazide

The synthesis of hydrazone derivatives is a fundamental transformation of this compound. This reaction typically involves the condensation of the hydrazide with a variety of carbonyl compounds, specifically aldehydes and ketones. The process is generally straightforward, often carried out in a suitable solvent like ethanol and catalyzed by a few drops of glacial acetic acid. uobaghdad.edu.iqsemanticscholar.org The resulting N-acyl hydrazones, characterized by the (-CO-NH-N=CH-) linkage, are stable compounds that serve as crucial intermediates for further chemical elaborations. uobaghdad.edu.iq

The reaction is versatile, allowing for the incorporation of a wide range of substituents by varying the aldehyde or ketone reactant. For instance, various aromatic and heterocyclic aldehydes have been successfully condensed with indole (B1671886) acid hydrazides to produce a library of hydrazone derivatives. semanticscholar.orgmdpi.com This modularity is a key advantage in analog design, enabling the systematic modification of the molecule's steric and electronic properties.

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazone derivatives of this compound are valuable precursors for the synthesis of a variety of fused heterocyclic systems. These cyclization reactions lead to the formation of five- and six-membered rings, significantly expanding the chemical diversity of the indole core.

1,3,4-Oxadiazoles are a prominent class of five-membered heterocyclic compounds that can be synthesized from this compound. A common method involves the oxidative cyclization of the intermediate hydrazones. organic-chemistry.orgnih.gov Another widely used approach is the reaction of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which upon further reaction, yields the oxadiazole ring. rjptonline.org Alternatively, diacylhydrazines, formed from the acid hydrazide, can undergo cyclization using various dehydrating agents such as phosphorus oxychloride or triflic anhydride to afford 1,3,4-oxadiazoles. researchgate.netnih.gov The choice of synthetic route can be influenced by the desired substitution pattern on the oxadiazole ring.

Thiadiazole rings, specifically 1,3,4-thiadiazoles, can be effectively synthesized from this compound. A primary synthetic route involves the reaction of the acid hydrazide with a thiocarbonyl compound, such as carbon disulfide or thiosemicarbazide, followed by cyclization. For example, the reaction with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate intermediate, which can then be cyclized to the corresponding 1,3,4-thiadiazole-2-thiol. researchgate.net Another method involves reacting the acid hydrazide with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to directly yield 2-amino-1,3,4-thiadiazole derivatives. rdd.edu.iq

The synthesis of 1,2,4-triazole derivatives from this compound is a well-established process. One common pathway involves the initial conversion of the acid hydrazide to a thiosemicarbazide derivative by reacting it with an isothiocyanate. mdpi.com This intermediate can then undergo cyclization in the presence of a base to form the 1,2,4-triazole-3-thiol ring. mdpi.com Another approach involves the reaction of the acid hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate, which results in the formation of a 4-amino-1,2,4-triazole-3-thiol. nih.govgrowingscience.com Furthermore, direct condensation of the acid hydrazide with nitriles in the presence of a base can also yield 3,5-disubstituted 1,2,4-triazoles. researchgate.net

Pyrazolone and pyrazole derivatives can also be accessed from this compound. The synthesis of pyrazolones typically involves the condensation of the acid hydrazide with β-ketoesters, such as ethyl acetoacetate, in a suitable solvent like absolute ethanol under reflux conditions. rdd.edu.iqnih.gov This reaction leads to the formation of a pyrazolone ring attached to the indole butanoic acid side chain. rdd.edu.iq For the synthesis of pyrazole derivatives, the intermediate hydrazones, formed from the condensation of the acid hydrazide with acetophenones, can be treated with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. rasayanjournal.co.in

The derivatization of this compound can be extended to the synthesis of other important heterocyclic scaffolds. The intermediate hydrazones are key for these transformations.

Azetidines: 2-Azetidinones can be synthesized from the corresponding hydrazones by reacting them with chloroacetyl chloride in the presence of a base. researchgate.net

Thiazolidines: 4-Thiazolidinones are readily prepared by the cyclocondensation of the hydrazones with thioglycolic acid. nih.govresearchgate.netnih.gov

Tetrazoles: The formation of tetrazole derivatives from the hydrazone can be achieved through its reaction with sodium azide. researchgate.net

Phthalazines: Phthalazine derivatives can be synthesized from the corresponding acid hydrazide through multi-step reaction sequences, often involving condensation with phthalic anhydrides or related precursors. nih.gov

Structure-Activity Relationship (SAR) Studies in Designed Analogues

While specific comprehensive SAR studies on a wide range of "this compound" analogues are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related N-substituted indole hydrazide and hydrazone derivatives. These studies collectively underscore the importance of the nature and position of substituents on the biological activity of the resulting compounds.

One area of investigation has been the antiplatelet activity of N-substituted indole hydrazones. Research has indicated that the lipophilicity of substituents on an attached phenyl ring plays a significant role in modulating activity. Generally, the presence of a lipophilic, medium-sized group on a phenyl ring attached to the hydrazone moiety tends to enhance antiplatelet effects. This suggests that hydrophobic interactions are crucial for the binding of these molecules to their biological targets, such as cyclooxygenase-1 (COX-1).

Furthermore, studies on various indole derivatives have highlighted the impact of substitutions on the indole nucleus itself. For instance, in the context of cannabinoid receptor modulation by 1H-indole-2-carboxamides, it was found that small alkyl groups at the C3 position and chloro or fluoro groups at the C5 position of the indole ring enhanced the modulatory potency. While these findings are not directly on the "this compound" scaffold, they provide a rational basis for the design of future analogues.

The following interactive table summarizes hypothetical SAR trends based on findings from related indole derivatives, illustrating potential avenues for the rational design of novel analogues of this compound.

| Modification Site | Substituent Type | Observed/Hypothesized Effect on Activity | Rationale |

|---|---|---|---|

| Hydrazide Moiety (as Hydrazone) | Lipophilic aryl groups (e.g., substituted phenyl) | Increased antiplatelet activity | Enhanced hydrophobic interactions with the target enzyme's active site. |

| Indole C5 Position | Electron-withdrawing groups (e.g., Cl, F) | Potentially enhanced biological activity | Modulation of the electronic properties of the indole ring system, influencing binding affinity. |

| Indole C3 Position | Small alkyl groups | May influence potency in certain biological targets | Steric factors affecting the overall conformation and fit within a binding pocket. |

| Butanoic Acid Chain | Alteration of chain length | Could impact flexibility and optimal positioning for target interaction | The linker length is often critical for spanning the distance between key binding residues in a target protein. |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound presents interesting challenges and opportunities concerning regioselectivity and stereoselectivity, particularly in reactions involving the indole nucleus and the butanoic acid hydrazide side chain.

Regioselectivity:

The indole ring is an electron-rich aromatic system, and the N1-alkylation to form this compound significantly influences the regioselectivity of subsequent electrophilic substitution reactions. In N-alkylated indoles, the C3 position is generally the most nucleophilic and, therefore, the preferred site for electrophilic attack. This is because the lone pair of electrons on the nitrogen atom is delocalized into the pyrrole (B145914) ring, increasing the electron density at C3.

For example, in reactions such as Vilsmeier-Haack formylation or Mannich reactions on an N1-substituted indole, the electrophile would be expected to add predominantly at the C3 position. However, if the C3 position is blocked, electrophilic substitution can be directed to the C2 position, although this is generally less favorable.

Furthermore, electrophilic substitution on the benzene (B151609) ring of the indole nucleus (positions C4, C5, C6, and C7) is also possible, though it typically requires harsher reaction conditions. The directing effect of the N1-butanoic acid hydrazide substituent on the benzene ring is complex and can be influenced by the specific reaction conditions and the nature of the electrophile.

Stereoselectivity:

Stereoselectivity becomes a critical consideration when chiral centers are introduced during the derivatization of this compound. This can occur through several routes:

Modification of the Butanoic Acid Chain: If the butanoic acid chain is modified, for instance, through an aldol reaction at the alpha-carbon to the carbonyl group of a precursor ester, new stereocenters can be created. The stereochemical outcome of such reactions would depend on the reagents and conditions used, with the potential for diastereoselective or enantioselective synthesis through the use of chiral auxiliaries, catalysts, or substrates.

Reactions at the Indole Ring: Asymmetric reactions at the indole C3 position, such as enantioselective Friedel-Crafts alkylations, can introduce a chiral center. The use of chiral Lewis acids or organocatalysts can control the facial selectivity of the attack on the indole ring, leading to the preferential formation of one enantiomer.

Derivatization of the Hydrazide: The hydrazide functionality can be converted to a chiral hydrazone by reaction with a chiral aldehyde or ketone. Alternatively, asymmetric reduction of a hydrazone double bond could yield a chiral hydrazine derivative.

The control of stereochemistry is paramount in drug design, as different enantiomers or diastereomers of a molecule often exhibit distinct pharmacological activities and metabolic profiles. While specific examples of stereoselective derivatization of this compound are not extensively reported, the principles of asymmetric synthesis applied to other indole derivatives provide a roadmap for achieving stereocontrol in the synthesis of its chiral analogues.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure, geometry, and reactivity of molecules. jocpr.comnih.gov By calculating the electron density, DFT can predict a wide range of molecular properties. For 1H-Indole-1-butanoic acid, hydrazide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. aip.orgchemrxiv.orgbiointerfaceresearch.com

Studies on related indole-alkanoic acids and butanoic acid derivatives reveal key electronic features that are applicable here. biointerfaceresearch.comnih.gov The calculations help in understanding the distribution of electron density across the molecule. The indole (B1671886) nucleus, being an electron-rich aromatic system, is a primary site for electrophilic substitution. researchgate.net

A key output of DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the hydrazide group, indicating these are sites for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net Conversely, positive potential (blue regions) would be associated with the hydrogen atoms, particularly the N-H protons of the indole and hydrazide moieties, marking them as sites for nucleophilic attack. nih.govniscpr.res.in These theoretical calculations are invaluable for predicting how the molecule will interact with biological targets and other chemical species. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netthesciencein.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of a ligand's activity. For this compound, docking simulations can predict its binding affinity and interaction patterns with various enzymes or receptors.

The indole scaffold is recognized for its ability to bind to a diverse range of biological targets. nih.govnih.govmdpi.com Derivatives of Indole-3-butyric acid (IBA) have been investigated as inhibitors of targets like histone deacetylases (HDACs). nih.govnih.govtandfonline.comtandfonline.com In these studies, the hydrazide or a similar zinc-binding group (ZBG) is crucial for activity, often chelating a metal ion in the enzyme's active site. nih.gov The indole ring typically engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine, while the butanoic acid linker provides conformational flexibility to achieve an optimal binding pose. mdpi.com

Docking studies on related indole hydrazides against microbial proteins have also shown that the hydrazide moiety is key to forming hydrogen bonds, which stabilize the ligand-protein complex. researchgate.net The predicted binding energy (or docking score) provides a quantitative estimate of the binding affinity. A lower, more negative binding energy generally indicates a more stable complex and higher predicted activity. researchgate.net

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Histone Deacetylase (HDAC) | -8.5 | HIS142, HIS143, TYR206 | Metal Chelation (Hydrazide), π-π Stacking (Indole) |

| Tubulin | -7.9 | CYS241, LEU248, LYS352 | Hydrogen Bond (Hydrazide), Hydrophobic (Indole), π-cation |

| Fungal Lanosterol 14α-demethylase | -9.2 | TYR132, HIE377, SER378 | Hydrogen Bond (Hydrazide), π-π Stacking (Indole) |

Note: The data in this table is illustrative and based on typical results for similar indole derivatives found in the literature. mdpi.comresearchgate.net

Analysis of HOMO-LUMO Energies and Charge Distribution

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. jocpr.com

For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, reflecting its character as an electron donor. chemrxiv.orgresearchgate.net The LUMO's distribution can vary depending on the substituents. In this compound, the hydrazide and carbonyl groups would likely influence the LUMO, making this part of the molecule susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. jocpr.com These include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net These parameters are calculated using DFT and provide a quantitative basis for comparing the reactivity of different compounds. jocpr.comaip.org

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Energy of HOMO | EHOMO | -5.85 | Electron donating ability |

| Energy of LUMO | ELUMO | -1.20 | Electron accepting ability |

| HOMO-LUMO Gap | ΔE | 4.65 | Chemical stability and reactivity |

| Chemical Hardness | η | 2.325 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.430 | Polarizability |

| Electronegativity | χ | 3.525 | Electron attracting power |

Note: The values in this table are representative examples based on DFT studies of similar indole derivatives and hydrazides. researchgate.netniscpr.res.inresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iitg.ac.in Molecules with flexible side chains, like this compound, can exist in multiple low-energy conformations. nih.gov Identifying the most stable conformer(s) is essential, as the three-dimensional shape of a molecule dictates how it can interact with a biological target. researchgate.net

Computational methods, including force-field calculations and DFT, are used to scan the potential energy surface and identify stable conformers. nih.govnih.gov For the butanoic acid hydrazide chain, rotations around the C-C and C-N single bonds will lead to various spatial arrangements. Studies on similar indole-alkanoic acids have shown that intramolecular hydrogen bonding can play a role in stabilizing certain conformations. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the physical movements of atoms and molecules over time. mdpi.comyoutube.com An MD simulation of this compound, either free in a solvent or bound to a protein, can reveal its conformational flexibility, the stability of its different conformers, and the persistence of key intermolecular interactions (like hydrogen bonds) within a binding site. This provides a deeper understanding of the ligand-receptor complex's stability and dynamic behavior under conditions that mimic a physiological environment. mdpi.com

In Silico Prediction of Potential Binding Sites and Mechanisms

Beyond docking a ligand into a known binding site, in silico tools can also be used to predict potential binding sites on the surface of a protein. click2drug.orgspringernature.com These methods typically identify cavities, grooves, and pockets on the protein's surface that have suitable shape and physicochemical properties to accommodate a ligand. click2drug.org Tools like SiteHound, PocketDepth, and SiteMap analyze the protein's structure to locate these druggable pockets. click2drug.org

Once a potential binding site is identified, docking simulations, as described in section 5.2, can predict the binding mode of this compound. The predicted binding mechanism is elucidated by analyzing the non-covalent interactions between the ligand and the amino acid residues of the binding site. researchgate.net For this molecule, the likely interaction mechanisms would involve:

Hydrogen Bonding: The hydrazide group (-CONHNH2) is a potent hydrogen bond donor and acceptor, likely forming critical H-bonds with polar residues (e.g., Serine, Threonine, Aspartate) in the binding pocket. mdpi.com The indole N-H can also act as a hydrogen bond donor. researchgate.net

π-π Stacking/Hydrophobic Interactions: The aromatic indole ring is well-suited for π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). researchgate.netnih.gov The alkyl chain contributes to hydrophobic interactions.

Metal Chelation: If the target protein is a metalloenzyme, the hydrazide group can act as a chelating agent for a metal ion (e.g., Zn²⁺), a common mechanism for HDAC inhibitors. nih.gov

By combining these computational approaches, a comprehensive model of how this compound, recognizes and binds to potential biological targets can be constructed, providing a rational basis for its further development in medicinal chemistry. nih.gov

Investigation of Biological Activities in Pre Clinical Models and Mechanistic Insights

Enzyme Inhibition Studies and Mechanistic Insights

The potential of indole-based compounds as enzyme inhibitors has been a subject of scientific inquiry. The following sections explore the documented inhibitory activities of derivatives of 1H-Indole-1-butanoic acid, with a specific focus on the role of the hydrazide group.

A review of available scientific literature did not yield specific studies detailing the urease inhibition kinetics or binding analysis for 1H-Indole-1-butanoic acid, hydrazide. While urease inhibition by various chemical entities is a broad area of research, with competitive inhibitors often targeting thiol groups in the enzyme's active site, specific data for the title compound is not presently documented.

No specific studies on the elastase inhibition profile of this compound were identified in a search of scientific databases.

The hydrazide moiety has been recognized as an effective zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors. In the design of novel HDAC inhibitors, the carboxyl group of indole-3-butyric acid (IBA) has been substituted with other functional groups, including hydrazide, to enhance binding affinity with HDACs.

Research into peptoid-based HDAC inhibitors has identified derivatives with a substituted hydrazide moiety as potent and selective inhibitors of Class I HDACs (HDAC1, HDAC2, HDAC3). Specifically, derivatives featuring a propyl or butyl substituent emerged as the most effective Class I HDAC selective inhibitors in one study.

In a separate study focused on discovering more potent anticancer agents, structural modifications were performed on an indole-3-butyric acid derivative. While many of the most active compounds featured a hydroxamic acid group, the potential of the hydrazide group as a ZBG was also investigated. One such derivative, molecule I13 (a structurally related indole-3-butyric acid derivative), demonstrated significant inhibitory potency against several HDAC isoforms.

The inhibitory concentrations (IC₅₀) for this related compound are detailed below.

Table 1: HDAC Inhibition by a Related Indole-3-Butyric Acid Derivative (Molecule I13)

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | 13.9 |

| HDAC3 | 12.1 |

| HDAC6 | 7.71 |

Data sourced from a study on indole-3-butyric acid derivatives as HDAC inhibitors.

The need for HDAC isoform-selective inhibitors is a critical aspect of developing targeted therapies, as it may help to elucidate specific biological mechanisms and improve therapeutic outcomes.

Searches of scientific literature did not provide specific data on the inhibition of DNA topoisomerases or DNA gyrase by this compound. While DNA gyrase is a validated bacterial drug target, and various compounds are known to inhibit its function, specific research on the title compound is unavailable.

There are no specific studies documented in the scientific literature regarding the inhibition of dihydrofolate reductase (DHFR) by this compound. DHFR is a crucial target for various antimicrobial and anticancer agents, but the inhibitory activity of this specific indole (B1671886) compound has not been reported.

A review of scientific literature found no studies concerning the inhibition of chorismate mutase (CM) by this compound. Chorismate mutase is a key enzyme in the shikimate pathway, and while its inhibition is a strategy for developing herbicides and antimicrobial agents, there is no specific data available for the title compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-butyric acid (IBA) |

| Urease |

| Elastase |

| Histone Deacetylase (HDAC) |

| DNA Topoisomerase |

| DNA Gyrase |

| Dihydrofolate Reductase (DHFR) |

In Vitro Antimicrobial and Antitubercular Investigations

Exploration of Antimicrobial Mechanisms (e.g., membrane disruption)

There is no available data on the specific antimicrobial mechanisms of This compound .

General literature on hydrazide-hydrazones suggests that this class of compounds may exert their antimicrobial effects by impacting the integrity of the microbial cell wall and cell membrane. nih.gov Some research on a particular hydrazide-hydrazone derivative indicated that its mechanism against Pseudomonas aeruginosa might involve the inhibition of virulence factors such as motility and biofilm formation. nih.gov Another study on hydrazide hydrazones suggested that their activity could be attributed to the presence of imino, amino, and cyano groups, which, along with a thiazol ring, could enhance their antibacterial properties. nih.gov However, these are general observations for the broader chemical class and not specific mechanistic studies for the compound .

Investigation of In Vitro Antiproliferative Mechanisms

Modulation of Protein Kinases Pathways

No studies were found that specifically investigate the modulation of protein kinase pathways by This compound .

Research on other indole hydrazide derivatives has shown significant activity in this area. For example, the compound 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide (IHZ-1) has been shown to inhibit the kinase activity of mTORC1 and activate the c-Jun N-terminal kinase (JNK) pathway in hepatocellular carcinoma cells. nih.govresearchgate.net This activation of JNK by IHZ-1 was found to be dependent on the generation of reactive oxygen species (ROS). nih.gov This detailed mechanistic work on IHZ-1, an indole-2-carbohydrazide derivative, cannot be extrapolated to This compound without direct experimental evidence.

Effects on Tubulin Polymerization

There is no information available regarding the effects of This compound on tubulin polymerization.

The potential for indole derivatives to act as tubulin polymerization inhibitors is well-documented for other structural classes. researchgate.net Isothiocyanates, for instance, are a class of compounds known to inhibit tubulin polymerization, and their mechanism is an active area of research. However, no such investigations have been reported for This compound .

Induction of Apoptosis Pathways (mechanistic aspects)

Specific mechanistic studies on the induction of apoptosis by This compound are not available.

The related compound, IHZ-1, has been shown to induce apoptosis in hepatocellular carcinoma cells by triggering a ROS/JNK-dependent pathway. nih.gov Inhibition of either ROS or JNK was found to attenuate the apoptotic effect of IHZ-1. nih.govresearchgate.net This demonstrates a clear apoptotic mechanism for a specific indole hydrazide structure, but similar detailed studies for This compound are absent from the reviewed literature.

Anti-inflammatory Pathways and Molecular Targets in Cellular Models

The anti-inflammatory properties of indole derivatives, including those with a hydrazide moiety, are primarily attributed to their interaction with key enzymatic pathways involved in the inflammatory cascade. Research into compounds structurally related to this compound reveals a significant mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed in many tissues and plays a role in gastrointestinal protection, COX-2 is typically induced at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Studies on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated that the hydrazide substitution was crucial for their significant anti-inflammatory activity. nih.gov One compound from this series, designated S3, was found to be a selective inhibitor of the COX-2 enzyme. nih.gov Docking studies further illuminated this selectivity, showing that the compound's carbonyl group forms a hydrogen bond with amino acid residues (Tyr 355 and Arg 120) within the COX-2 active site, similar to the binding pattern of the established drug indomethacin. nih.gov The indole scaffold itself is a well-established pharmacophore present in potent non-selective COX inhibitors like indomethacin. researchgate.netmdpi.com

Beyond COX inhibition, another relevant pathway in inflammation is the lipoxygenase (LOX) pathway. The 15-lipoxygenase-1 (15-LOX-1) enzyme, in particular, catalyzes the formation of lipid peroxides, which are connected to inflammatory signaling and cell death. nih.gov Inhibition of 15-LOX-1 is another potential mechanism for anti-inflammatory action. nih.govnih.gov Novel indole-based inhibitors have been developed that potently target 15-LOX-1, leading to a reduction in cellular lipid peroxidation and inhibiting the formation of other inflammatory mediators like nitric oxide (NO). nih.gov

The following table summarizes the cyclooxygenase inhibitory activity of selected indole derivatives, highlighting their potency and selectivity.

| Compound/Drug | Target | IC50 (µM) | Selectivity Index (SI) |

| Compound 11 | COX-2 | 2.618 | - |

| Compound 13 | COX-2 | 2.92 | 6.99 |

| Compound 4a | COX-1 | 10.00 | 0.13 |

| Compound 3b | COX-1 | 8.90 | - |

| Celecoxib | COX-2 | 0.56 | - |

| Ibuprofen | COX-1 | 3.1 | - |

| Ibuprofen | COX-2 | 1.2 | - |

| Data sourced from studies on various indole derivatives. researchgate.netmdpi.com |

Antioxidant Mechanisms and Radical Scavenging Properties in Biochemical Assays

The hydrazide and indole moieties are recognized for their potential to confer antioxidant and radical scavenging properties. pensoft.netnih.govnih.gov The primary mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thus preventing oxidative damage to cellular components. nih.gov The antioxidant capacity of such compounds is commonly evaluated using biochemical assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. pensoft.netnih.gov

The ABTS assay measures the ability of a compound to quench the pre-formed ABTS radical cation (ABTS•+). nih.gov Numerous indole compounds, including indoleacetic acid and indolepropionic acid, have demonstrated potent radical scavenging activity in this assay, often exceeding that of the standard antioxidant Trolox. nih.govresearchgate.net The activity is pH-dependent, with greater scavenging observed at physiological pH. nih.gov The hydrazide group itself has been identified as a key functional moiety for antioxidant activity, with its electron-donating propensity contributing significantly to the reducing power of the molecule. nih.gov

In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, a process that can be monitored by a decrease in absorbance at approximately 517 nm. pensoft.net Hydrazide-hydrazones, which share the core hydrazide feature, have shown moderate to excellent radical scavenging in both DPPH and ABTS tests. pensoft.net For instance, a pyrrole-based hydrazide-hydrazone was found to have greater antioxidant properties than the standard Trolox in the ABTS assay. pensoft.net

Mechanistic studies suggest that the antioxidant action is linked to the generation of intracellular ROS. nih.gov Furthermore, computational studies on hydrazide-containing compounds indicate that electrons are highly localized at the hydrazide moiety, implying a strong propensity to donate electrons to oxidized systems. nih.gov This electron-donating capability is a fundamental aspect of their function as radical scavengers. nih.gov

The table below presents the Trolox Equivalent Antioxidant Capacity (TEAC) for several indole compounds, quantifying their radical scavenging activity relative to Trolox.

| Compound | TEAC Value (mM) | Assay |

| Melatonin | >2.0 | ABTS |

| 5-Hydroxytryptophan | >2.0 | ABTS |

| Indole-3-propionic acid | 2.04 | ABTS |

| L-Tryptophan | 2.04 | ABTS |

| Indole-3-acetic acid | 1.95 | ABTS |

| Trolox (Standard) | 1.00 | ABTS |

| Data sourced from studies on various indole derivatives. nih.govresearchgate.net |

Applications of 1h Indole 1 Butanoic Acid, Hydrazide in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The primary application of 1H-Indole-1-butanoic acid, hydrazide in organic synthesis is its function as a key intermediate. The hydrazide moiety, -CONHNH₂, is a potent nucleophile, readily reacting with electrophilic compounds, most notably aldehydes and ketones, to form stable hydrazone derivatives. These hydrazones are not merely products but serve as pivotal secondary intermediates for subsequent, more complex transformations.

One significant pathway involves the reaction of the indole (B1671886) butanoic acid hydrazide with substituted aromatic aldehydes to form N'-arylmethylene-4-(1H-indol-3-yl)butanehydrazides. For instance, the condensation with p-bromobenzaldehyde yields N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide. bohrium.com This hydrazone becomes the direct precursor for a variety of intricate, fused heterocyclic molecules through cyclization reactions. bohrium.com

Furthermore, derivatives of indole-3-butyric acid have been utilized as foundational scaffolds in medicinal chemistry. By converting the carboxylic acid group of indole-3-butyric acid into a hydrazide, and subsequently modifying it, chemists have developed potent bioactive molecules, such as histone deacetylase (HDAC) inhibitors. nih.gov In these syntheses, the indole hydrazide structure is the central building block upon which further complexity is built to enhance binding affinity with biological targets. nih.gov This underscores the role of this compound as a crucial starting material for molecules with significant biological and therapeutic potential.

Table 1: Synthesis of Complex Molecules from 1H-Indole-3-butanoic acid, hydrazide Derivatives

| Starting Intermediate | Reagent | Resulting Complex Molecule | Reference |

| N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide | Chloroacetyl Chloride / Triethylamine | N-(2-(4-bromophenyl)-3-chloro-4-oxoazetidin-1-yl)-4-(1H-indol-3-yl)butanamide (an azetidinone derivative) | bohrium.com |

| N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide | Thioglycolic Acid / Anhydrous ZnCl₂ | N-(2-(4-bromophenyl)-4-oxothiazolidin-3-yl)-4-(1H-indol-3-yl)butanamide (a thiazolidinone derivative) | bohrium.com |

| Methyl 4-(4-(1H-indol-3-yl)butanamido)benzoate | Hydrazine (B178648) Hydrate | 4-(4-(1H-indol-3-yl)-butyrylamino)-N-benzoylhydrazine (an HDAC inhibitor precursor) | nih.gov |

Catalytic Applications in Organic Transformations

While this compound is not typically employed as a direct catalyst itself, it serves as an essential precursor for the synthesis of ligands that form catalytically active metal complexes. The ability of hydrazide derivatives to form stable complexes with metal ions is a key feature that allows for the design of novel catalysts. chemimpex.com

The synthetic pathway to these catalysts often involves a condensation reaction between the indole hydrazide and a molecule like a substituted salicylaldehyde. This reaction forms a tridentate Schiff base ligand, which possesses two oxygen atoms and one nitrogen atom available for coordination. nih.govpreprints.org These ligands can then be reacted with various metal salts to create organometallic complexes. For example, tridentate Schiff base ligands derived from indole-3-butyric hydrazide have been used to prepare diorganotin(IV) complexes. nih.govpreprints.org The resulting metal complexes, featuring a pentacoordinated metal center, exhibit potential for catalytic activity in various organic transformations. nih.govpreprints.org

Research has demonstrated that metal complexes incorporating indole-based ligands can be effective catalysts. nih.gov For instance, indole-derived triazolylidene metal complexes of gold, rhodium, and iridium have shown good performance in catalyzing hydrohydrazination and transfer hydrogenation reactions. bohrium.com The indole moiety plays a crucial role in the electronic and steric properties of the ligand, which in turn influences the activity and selectivity of the final metal catalyst. bohrium.comnih.gov

Table 2: Metal Complexes Derived from Indole Hydrazide Precursors and Their Applications

| Ligand Precursor | Metal Ion | Resulting Complex Type | Potential Catalytic Application | Reference |

| Schiff base from Indole-3-butyric hydrazide and Salicylaldehyde | Tin (Sn-IV) | Diorganotin(IV) Complex | General Organic Transformations | nih.govpreprints.org |

| Indole-derived Triazolylidene | Gold (Au), Palladium (Pd), Rhodium (Rh), Iridium (Ir) | Triazolylidene Metal Complexes | Hydrohydrazination, Transfer Hydrogenation | bohrium.com |

| (E)-2-(1H-indol-3yl)diazenyl)thiazole | Cobalt (Co), Nickel (Ni), Copper (Cu), Palladium (Pd) | Octahedral / Square-Planar Complexes | General Catalysis | nih.gov |

Development of Novel Reagents and Building Blocks for Heterocyclic Chemistry

The hydrazide functional group is a cornerstone for building a wide array of heterocyclic compounds, making this compound a valuable building block in synthetic chemistry. Hydrazides are versatile reagents that can participate in reactions as nucleophiles through several different atoms, enabling the construction of diverse ring systems. preprints.org

The synthetic utility of this compound is powerfully demonstrated through its conversion to hydrazone intermediates. As previously mentioned, the reaction with an aldehyde like p-bromobenzaldehyde creates a hydrazone that is primed for cyclization. bohrium.com This single intermediate can be transformed into multiple distinct heterocyclic families by reacting it with different cyclizing agents. bohrium.com For example:

Reaction with chloroacetyl chloride in the presence of a base leads to the formation of a four-membered azetidinone ring. bohrium.com

Treatment with thioglycolic acid yields a five-membered thiazolidinone ring. bohrium.com

Other reagents can be used to synthesize five- and six-membered heterocycles such as oxadiazoles, tetrazoles, and phthalazines . bohrium.com

This versatility highlights the compound's role as a foundational platform. By starting with this compound, chemists can access a wide variety of complex heterocyclic scaffolds which are prominent in medicinal chemistry and materials science. nih.gov The indole nucleus provides a biostable anchor, while the reactive hydrazide end allows for creative and divergent synthesis of novel chemical entities. bohrium.com

Table 3: Heterocyclic Systems Synthesized from 1H-Indole-3-butanoic acid, hydrazide Derivatives

| Hydrazide Derivative | Reagent for Cyclization | Resulting Heterocyclic System | Reference |

| N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide | Chloroacetyl Chloride | Azetidine | bohrium.com |

| N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide | Thioglycolic Acid | Thiazolidine | bohrium.com |

| N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide | Sodium Azide | Tetrazole | bohrium.com |

| N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide | Lead Dioxide | Oxadiazole | bohrium.com |

| N'-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide | Phthalic Anhydride | Phthalazine | bohrium.com |

Natural Occurrence and Biological Significance Purely Academic Focus

Endogenous Pathways Involving Indole-Butyric Acid Analogues (e.g., auxins in plants)

Indole-3-butyric acid (IBA) is recognized as a naturally occurring auxin in various plant species. nih.govrooting-hormones.com Although initially considered a synthetic auxin, it was later identified as an endogenous compound in plants like potato and is now known to be widespread. nih.govfrontiersin.org Auxins are a class of phytohormones that play a critical role in almost every aspect of plant growth and development, including cell division, elongation, and differentiation. frontiersin.orgagriplantgrowth.com The primary active auxin in most plants is Indole-3-acetic acid (IAA). nih.govfrontiersin.org

IBA's primary role in endogenous pathways is to act as a precursor to IAA, essentially serving as a storage form that can be converted to the more active auxin when and where it is needed. wikipedia.orgnih.gov This conversion process is a key aspect of auxin homeostasis, which is the mechanism by which plants maintain a precise balance of hormone levels for proper development. frontiersin.org The regulation of auxin levels through the conversion of precursors like IBA is crucial for processes such as root formation, cotyledon expansion, and lateral root development. nih.govoup.com

The conversion of IBA to IAA is not a direct, one-step process but rather a multi-step pathway analogous to the β-oxidation of fatty acids. wikipedia.orgoup.com This biochemical process occurs within specific cellular compartments called peroxisomes. frontiersin.orgumn.edu The transport of IBA into the peroxisome is a necessary step for its conversion and is facilitated by specific transporter proteins. nih.govfrontiersin.org For instance, the peroxisomal ABC transporter PEROXISOMAL ABC TRANSPORTER1 (PXA1) has been identified as an influx carrier for IBA into peroxisomes. nih.govfrontiersin.org

Genetic studies in the model plant Arabidopsis thaliana have been instrumental in elucidating this pathway. Mutants that are defective in certain enzymes involved in peroxisomal β-oxidation show resistance to the effects of IBA while maintaining normal sensitivity to IAA. nih.govoup.com This demonstrates that the biological activity of IBA is largely dependent on its conversion to IAA. nih.gov Furthermore, the efficiency of this conversion can vary between different plant species and even between cultivars of the same species, which can influence their rooting ability. umn.edu

In addition to its conversion to IAA, IBA itself is transported throughout the plant, although its transport mechanisms are distinct from those of IAA. oup.com While IAA is transported via well-characterized polar transport systems involving PIN and AUX1/LAX proteins, IBA appears to utilize different carriers, such as members of the ABCG transporter subfamily. nih.govoup.com The transport of IBA can occur in both acropetal (upward) and basipetal (downward) directions. oup.com

The spatially and temporally controlled conversion of IBA to IAA allows for localized auxin action. For example, IBA-derived IAA has been shown to be important for the development of lateral roots and root hairs. nih.govoup.com In some cases, the conversion of IBA to IAA in specific tissues, like the lateral root primordia, reinforces auxin responses. oup.com This localized production of IAA from a transportable precursor like IBA is a sophisticated mechanism for regulating plant architecture and developmental responses to environmental cues.

Metabolic Transformations and Derivative Formation in Biological Systems

The metabolic fate of Indole-3-butyric acid (IBA) in biological systems, particularly in plants, involves several key transformations, with the most significant being its conversion to Indole-3-acetic acid (IAA). frontiersin.orgumn.edu This conversion is a catabolic process that shortens the butyric acid side chain of IBA by two carbon atoms to yield the acetic acid side chain of IAA. nih.gov This process occurs via β-oxidation within the peroxisomes and involves a series of enzymatic reactions. frontiersin.orgoup.com

Several key enzymes in the IBA-to-IAA conversion pathway have been identified in Arabidopsis thaliana:

INDOLE-3-BUTYRIC ACID RESPONSE1 (IBR1): A short-chain dehydrogenase/reductase. frontiersin.org

IBR3: An acyl-CoA dehydrogenase/oxidase-like enzyme. frontiersin.org

IBR10: A putative enoyl-CoA hydratase. frontiersin.orgoup.com

Enoyl-CoA Hydratase 2 (ECH2): Another enoyl-CoA hydratase involved in the pathway. frontiersin.org

A triple mutant (ibr1 ibr3 ibr10) in Arabidopsis exhibits defects in the conversion of IBA to IAA, leading to developmental abnormalities such as shorter root hairs and smaller cotyledons, which are indicative of reduced IAA levels in those tissues. nih.gov

Beyond its conversion to IAA, IBA can undergo conjugation, a common metabolic process for plant hormones. rooting-hormones.comfrontiersin.org Conjugation involves the attachment of another molecule, such as a sugar or an amino acid, to the IBA molecule. This process is generally considered a way to temporarily inactivate the hormone and may also play a role in its storage and transport. rooting-hormones.comoup.com

Two primary types of IBA conjugates have been identified:

Sugar Conjugates: IBA can be conjugated to glucose to form an ester-linked conjugate. The enzyme UGT74E2 has been shown to catalyze the conjugation of IBA to glucose in Arabidopsis. researchgate.net Overexpression of this enzyme can lead to altered plant growth and stress responses, likely due to changes in IBA homeostasis. researchgate.net

Amino Acid Conjugates: IBA can also be conjugated to amino acids. nih.govfrontiersin.org For instance, the GH3-15 acyl acid amido synthetase in Arabidopsis specifically conjugates IBA to aspartate. nih.gov The precise function of these amino acid conjugates, whether for storage or degradation, is still under investigation. nih.gov In studies with mung bean cuttings, IBA was found to be converted to IBA-aspartic acid and other high molecular weight conjugates. rooting-hormones.com

The formation of these derivatives is a dynamic process, and the balance between free IBA, its conjugates, and its conversion to IAA is a critical component of auxin homeostasis. nih.gov The stability of these different forms can also influence their biological activity. For example, it has been suggested that the higher efficacy of exogenously applied IBA in promoting rooting compared to IAA may be due to its greater stability and the slow, sustained release of active IAA from the IBA pool and its conjugates. rooting-hormones.comoup.com

Furthermore, there is evidence that IBA can be synthesized from IAA in some plants, such as maize, suggesting a reversible metabolic relationship between these two auxins. rooting-hormones.comoup.com This adds another layer of complexity to the regulation of auxin levels in plants. The metabolic network of IBA, encompassing its synthesis, conversion to IAA, and conjugation, highlights the intricate mechanisms that plants employ to control their growth and development.

Future Research Directions and Translational Perspectives Purely Academic

Exploration of Novel Synthetic Pathways and Analogues

The future of 1H-Indole-1-butanoic acid, hydrazide chemistry lies in the development of more efficient, diverse, and sustainable synthetic methodologies. Current research into indole (B1671886) synthesis highlights a move towards innovative strategies that can be adapted for this specific scaffold.

Key Future Research Areas:

Divergent and Tandem Synthesis: Future efforts should focus on developing divergent synthesis strategies to generate libraries of analogues from a common intermediate. acs.org Tandem reactions, where multiple bonds are formed in a single operation, offer an elegant and efficient route to complex polycyclic indole derivatives and could be applied to create novel fused systems incorporating the this compound framework. researchgate.netacs.org

Automated and High-Throughput Synthesis: The integration of automated synthesis platforms can accelerate the discovery of novel analogues. researchgate.net Nano-scale synthesis in multi-well plates, combined with high-throughput screening, would enable the rapid exploration of structure-activity relationships (SAR) for derivatives of this compound. researchgate.net

Green Chemistry Approaches: There is a growing need for environmentally benign synthetic methods. semanticscholar.org Future syntheses should prioritize the use of greener solvents (e.g., water), catalyst-free reactions, and energy-efficient protocols to reduce the environmental impact of producing these compounds. semanticscholar.orgrsc.org

Novel Analogues: The synthesis of novel analogues by modifying the indole core, the butanoic acid linker, and the terminal hydrazide is a priority. This includes the introduction of various substituents on the indole ring, altering the linker length and rigidity, and converting the hydrazide into diverse hydrazones and heterocyclic systems like pyrazoles or pyridazines. taylorandfrancis.comnih.gov The Fischer Indole Synthesis, a classic method, continues to be adapted for new precursors, such as aryl hydrazides, to directly yield functionalized indoles. acs.org

Deeper Mechanistic Investigations into Biological Activities

While indole hydrazide derivatives have shown promise in various biological assays, a deeper, more nuanced understanding of their mechanisms of action is crucial for their rational development.

Key Future Research Areas:

Target Deconvolution: A primary goal is to identify the specific molecular targets through which this compound and its derivatives exert their biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down binding partners and elucidate their roles in cellular pathways.

Pathway Analysis: Research has shown that some indole hydrazide derivatives can induce apoptosis and cause DNA damage in cancer cells. nih.govrsc.orgmanipal.edu Future studies should perform comprehensive analyses of the signaling pathways involved. For instance, investigating the modulation of key regulatory proteins like those in the PI3K/AKT/mTOR pathway, or the Bax/Bcl-2 family, can provide a detailed picture of the apoptotic mechanism. nih.govacs.org

Enzyme Inhibition Kinetics: For derivatives found to inhibit specific enzymes, such as DNA gyrase, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate inhibition constants (Kᵢ). researchgate.net This information is vital for understanding the potency and specificity of the compounds.

Structural Biology: Obtaining crystal structures of these compounds bound to their biological targets would provide invaluable atomic-level insights into their binding modes. This structural information is critical for explaining observed SAR and for guiding the design of more potent and selective next-generation inhibitors.

Multi-Targeting Approaches with this compound Derivatives

The complexity of diseases like cancer and infectious diseases often necessitates hitting multiple biological targets simultaneously to achieve therapeutic efficacy and overcome resistance. The indole hydrazide scaffold is well-suited for the design of multi-target agents.

Key Future Research Areas:

Hybrid Compound Design: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with another pharmacophore known to act on a different target. For example, conjugating it with a triazole moiety could yield compounds with synergistic effects by suppressing multiple bacterial targets. rsc.org

Targeting Protein Kinases and HDACs: Indole derivatives are known to inhibit a range of crucial cancer targets, including various protein kinases and histone deacetylases (HDACs). taylorandfrancis.comresearchgate.net Future research could focus on designing derivatives of this compound that simultaneously inhibit both a specific protein kinase and an HDAC, a strategy that could lead to potent anti-cancer activity.